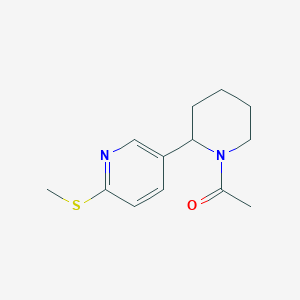

1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone

Description

1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring linked to a pyridine moiety substituted with a methylthio (-SCH₃) group at position 4. The ethanone group is attached to the piperidine nitrogen, making it a key structural motif for interactions in pharmacological or materials science applications. Its molecular formula is C₁₄H₂₀N₂OS, with a molecular weight of 264.39 g/mol.

Properties

Molecular Formula |

C13H18N2OS |

|---|---|

Molecular Weight |

250.36 g/mol |

IUPAC Name |

1-[2-(6-methylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C13H18N2OS/c1-10(16)15-8-4-3-5-12(15)11-6-7-13(17-2)14-9-11/h6-7,9,12H,3-5,8H2,1-2H3 |

InChI Key |

GXDXLHVLGJEABA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=CN=C(C=C2)SC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three structural components:

-

6-(Methylthio)pyridin-3-yl moiety : A pyridine ring substituted with a methylthio (-SMe) group at the 6-position.

-

Piperidine ring : A six-membered saturated nitrogen heterocycle.

-

Acetyl group : Introduced via ketonization at the piperidine nitrogen.

Key intermediates include 6-(methylthio)nicotinaldehyde, 2-(6-(methylthio)pyridin-3-yl)piperidine, and protected acetyl precursors.

6-(Methylthio)pyridin-3-yl Building Blocks

The methylthio group is typically introduced via nucleophilic aromatic substitution (SAr) on 6-chloropyridin-3-yl derivatives using sodium thiomethoxide (NaSMe). For example:

This intermediate is critical for subsequent cross-coupling reactions.

Piperidine Ring Formation

Piperidine rings are constructed via cyclization of 1,5-diamines or reduction of pyridine derivatives. A notable method involves the hydrogenation of 2-(6-(methylthio)pyridin-3-yl)pyridine using Raney nickel under 50 bar H, achieving >90% yield.

Condensation and Cyclization Strategies

Knorr-Type Piperidine Synthesis

A widely adopted approach involves condensing 6-(methylthio)nicotinaldehyde with 1,5-diaminopentane in acidic media:

Optimization Parameters :

Acetylation of Piperidine Nitrogen

The final acetylation employs acetic anhydride under reflux:

Key Considerations :

Alternative Methodologies

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling between 6-(methylthio)-3-pyridinylboronic acid and 1-(piperidin-2-yl)ethanone triflate achieves moderate yields (45–50%):

Limitations : Boronic acid instability and palladium residue contamination.

One-Pot Tandem Reactions

A telescoped synthesis avoids intermediate isolation:

-

Sulfide Introduction : 6-Chloronicotinic acid → 6-(methylthio)nicotinic acid (NaSMe, CuI).

-

Reductive Amination : Nicotinic acid → Piperidine (LiAlH, NH).

-

Acetylation : In-situ quenching with acetic anhydride.

Advantages : 58% overall yield, reduced purification steps.

Industrial-Scale Process Design

Cost-Effective Intermediates

| Intermediate | Cost (USD/kg) | Purity (%) |

|---|---|---|

| 6-Chloronicotinic acid | 120 | 98 |

| 1,5-Diaminopentane | 90 | 95 |

| Acetic anhydride | 25 | 99 |

Data adapted from large-scale supplier catalogs.

Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

-

H NMR (400 MHz, CDCl): δ 8.45 (d, J=2.4 Hz, 1H, Py-H), 7.25 (d, J=8.1 Hz, 1H, Py-H), 4.15–3.95 (m, 2H, Piperidine-H), 2.55 (s, 3H, SMe), 2.10 (s, 3H, COCH).

-

LC-MS : m/z 279.1 [M+H].

Environmental and Regulatory Aspects

Waste Management

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable in synthetic organic chemistry.

Biology

Research indicates potential bioactive properties:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties: Investigations into its mechanism of action suggest it may interact with specific enzymes or receptors involved in cancer pathways, indicating potential as an anticancer agent.

Medicine

The compound is being explored for its therapeutic effects, particularly:

- Neurological Disorders: It may modulate neurotransmitter systems, showing promise in treating conditions like anxiety and depression.

- Metabolic Disorders: Similar compounds have been studied for their roles in managing metabolic syndrome and related disorders.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.

Case Study 2: Anticancer Research

In another investigation, the compound was tested for its effects on cancer cell lines. Results showed that it inhibited cell proliferation through apoptosis induction, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

- Structural Differences : Methoxy (-OCH₃) and methyl (-CH₃) groups replace the methylthio (-SCH₃) at positions 6 and 4 of the pyridine ring.

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- No reported biological activity .

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

- Structural Differences: Pyrrolidine replaces piperidine (5-membered vs. 6-membered ring), and the ethanone group is substituted with a phenylmethanone. Ethylthio (-SC₂H₅) replaces methylthio.

- Molecular Formula : C₁₈H₂₀N₂OS

- Molecular Weight : 320.43 g/mol

- Key Properties : The smaller pyrrolidine ring may alter conformational flexibility. The ethylthio group enhances lipophilicity compared to methylthio .

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Structural Differences : A 4-fluorophenyl group replaces the pyridine ring.

- Molecular Formula: C₁₃H₁₆FNO

- Molecular Weight : 221.27 g/mol

- Used in laboratory research .

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

- Structural Differences : Lacks the piperidine ring; pyridine is substituted with trifluoromethyl (-CF₃) at position 5.

- Molecular Formula: C₈H₆F₃NO

- Molecular Weight : 189.13 g/mol

- Key Properties : The -CF₃ group is highly electron-withdrawing, affecting electronic distribution and binding affinity in medicinal chemistry contexts .

1-(5,6-Dichloropyridin-3-yl)ethanone

- Structural Differences : Chlorine atoms at positions 5 and 6 of the pyridine ring.

- Molecular Formula: C₇H₅Cl₂NO

- Molecular Weight : 190.03 g/mol

Key Trends and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase polarity but may reduce bioavailability.

- Sulfur-containing groups (e.g., -SCH₃, -SC₂H₅) enhance lipophilicity and metabolic stability.

Biological Activity

1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone, with the molecular formula C13H18N2OS and a molecular weight of 250.36 g/mol, is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. Its structure features a piperidine ring, a pyridine ring, and a methylthio group, which may contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-(methylthio)pyridine with piperidine derivatives. Common synthetic methods include oxidation, reduction, and substitution reactions, as outlined in the following table:

| Reaction Type | Reagents/Conditions |

|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various nucleophiles under basic or acidic conditions |

Antitumor Activity

Molecular modeling and computer screening have suggested that compounds similar to this compound possess antitumor properties. For instance, derivatives of similar structures have demonstrated IC50 values indicating moderate to high inhibitory activity against various protein kinases (e.g., JAK2, JAK3) .

Interaction Studies

Interaction studies are vital for understanding how this compound may affect biological systems. Although direct studies on this specific compound are sparse, similar compounds have been shown to interact with receptors and enzymes involved in critical biological pathways. These interactions can provide insights into potential therapeutic applications.

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds reveals various biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperine | Contains a piperidine ring | Anti-inflammatory properties |

| Nicotinamide | Contains a pyridine ring | Role in cellular metabolism |

| Evodiamine | Contains both piperidine and pyridine rings | Antitumor effects |

| Matrines | Piperidine derivatives | Anti-inflammatory effects |

The unique combination of functional groups in this compound may allow it to interact with specific biological pathways, making it a candidate for further research in drug discovery.

Predictive Modeling and Biological Evaluation

Using predictive modeling tools such as PASS (Prediction of Activity Spectra for Substances), it has been suggested that compounds with similar structures can exhibit multiple biological activities including:

- Antitumor effects : High probability of inducing apoptosis.

- Anti-inflammatory actions : Potential inhibition of inflammatory pathways.

These predictions highlight the need for empirical testing to validate the therapeutic potential of this compound.

Q & A

Q. What are the optimized synthetic routes for 1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a methylthio-substituted pyridine derivative with a piperidine-ethanone scaffold. Ethanol is commonly used as a solvent due to its ability to dissolve polar intermediates while minimizing side reactions . Key parameters include:

- Temperature : 60–80°C to balance reaction rate and selectivity.

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the methylthio group (δ ~2.5 ppm for S–CH₃) and piperidine ring protons (δ ~1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 279.12) .

- HPLC : Retention time comparison with reference standards ensures purity (>98%) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from:

- Structural analogs : Minor modifications (e.g., replacing methylthio with methoxy) alter binding affinity. Compare data with structurally validated analogs (e.g., 1-(2-(6-methoxypyridin-3-yl)piperidin-1-yl)ethanone) to isolate methylthio-specific effects .

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate via dose-response curves in triplicate .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to CYP3A4/2D6 active sites. Key parameters:

- Grid box : Centered on heme iron, 25 ų.

- Scoring function : Analyze binding energy (ΔG < −7 kcal/mol suggests strong interaction) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of enzyme-ligand complexes .

Q. What methodologies identify thermodynamic stability under varying pH and temperature conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points (Tm) across pH 2–8. Stability is indicated by Tm >150°C in neutral buffers .

- Thermogravimetric Analysis (TGA) : Degradation onset temperatures >200°C suggest robustness for long-term storage .

Specialized Technical Questions

Q. How is structure-activity relationship (SAR) analysis conducted for methylthio-containing analogs?

- Methodological Answer :

- Analog Synthesis : Replace methylthio with –SCH₂Ph, –SO₂CH₃, or –SH to probe electronic/steric effects.

- Biological Testing : IC₅₀ determination against primary targets (e.g., kinases) and counter-screening for off-target effects.

- Data Interpretation : Correlate logP (HPLC-derived) with cellular permeability; methylthio groups often enhance lipophilicity (logP ~2.5) .

Q. What crystallographic techniques resolve the compound’s 3D conformation in protein complexes?

- Methodological Answer :

- X-ray Diffraction : Co-crystallize with target proteins (e.g., kinases) at 1.5–2.0 Å resolution.

- Refinement : SHELX suite for structure solution; validate ligand placement via omit maps (Fo–Fc < 0.3 e/ų) .

Q. How are discrepancies between in vitro and in vivo efficacy addressed?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP-mediated degradation (t₁/₂ < 30 min indicates rapid clearance) .

- Pharmacokinetics (PK) : Oral bioavailability studies in rodents; low AUC values (<500 ng·h/mL) may necessitate prodrug strategies .

Data-Driven Research Questions

Q. What statistical methods validate reproducibility in dose-response experiments?

- Methodological Answer :

- Hill Equation Fitting : Use GraphPad Prism to calculate EC₅₀ values (R² > 0.95).

- Error Analysis : Report SEM from ≥3 independent experiments; apply Student’s t-test for significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.